3-Amino-8-chloro-7-fluoro-6-iodoquinoline
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Overview
Description
Preparation Methods
The synthesis of 3-Amino-8-chloro-7-fluoro-6-iodoquinoline involves several steps, typically starting with the functionalization of the quinoline ring. Common synthetic routes include:
Cyclization and Cycloaddition Reactions: These methods are often used to construct the quinoline ring system.
Halogenation: Introduction of halogen atoms (chlorine, fluorine, iodine) into the quinoline ring is achieved through various halogenation reactions.
Nucleophilic Substitution: This method involves the displacement of halogen atoms with nucleophiles to introduce amino groups.
Industrial production methods often employ transition metal-catalyzed reactions and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
3-Amino-8-chloro-7-fluoro-6-iodoquinoline undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms can be substituted with various nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia . Major products formed from these reactions include substituted quinolines and quinoline derivatives .
Scientific Research Applications
3-Amino-8-chloro-7-fluoro-6-iodoquinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-8-chloro-7-fluoro-6-iodoquinoline involves its interaction with various molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The presence of halogen atoms enhances its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
3-Amino-8-chloro-7-fluoro-6-iodoquinoline can be compared with other halogenated quinolines, such as:
3-Aminoquinoline: Lacks halogen atoms, making it less reactive and less biologically active.
7-Fluoroquinoline: Contains only a fluorine atom, which provides different biological properties compared to the multi-halogenated this compound.
8-Chloroquinoline: Contains only a chlorine atom, which affects its reactivity and biological activity differently.
The unique combination of halogen atoms in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H5ClFIN2 |
---|---|
Molecular Weight |
322.50 g/mol |
IUPAC Name |
8-chloro-7-fluoro-6-iodoquinolin-3-amine |
InChI |
InChI=1S/C9H5ClFIN2/c10-7-8(11)6(12)2-4-1-5(13)3-14-9(4)7/h1-3H,13H2 |
InChI Key |
VHSMIUOGKOKJSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=C(C2=NC=C1N)Cl)F)I |
Origin of Product |
United States |
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